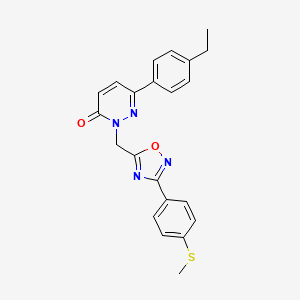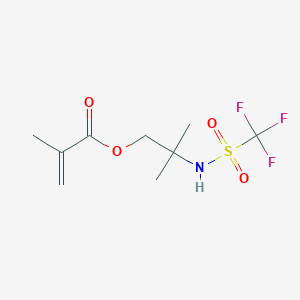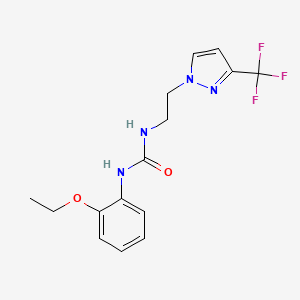
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of immune cells, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
科学的研究の応用
Hydrogelation and Morphology Tuning
G. Lloyd and J. Steed (2011) explored the formation of hydrogels by a related urea compound, highlighting the impact of anions on the gels' rheology and morphology. This study underscores the utility of urea derivatives in creating materials with tunable physical properties, useful in biomedical applications like drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Synthesis of Novel Derivatives
Research by Abdelrazek et al. (2010) and Nassar et al. (2015) focuses on synthesizing new chemical entities from urea derivatives, demonstrating their potential as scaffolds for developing novel pharmaceutical agents. These works contribute to the field of medicinal chemistry by offering new pathways for drug discovery (Abdelrazek et al., 2010); (Nassar et al., 2015).
Inhibition of MAP Kinase p38α
The work by Getlik et al. (2012) on N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK offers insights into the therapeutic applications of urea derivatives in treating inflammatory diseases. Their research into the structural design and biological evaluation of these compounds highlights the potential for developing new anti-inflammatory drugs (Getlik et al., 2012).
Antitumor Activities
Several studies, including those by Hu et al. (2018) and Vidaluc et al. (1995), have investigated the antitumor and antiacetylcholinesterase activities of urea derivatives, showcasing their potential in developing treatments for cancer and neurodegenerative diseases (Hu et al., 2018); (Vidaluc et al., 1995).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-2-24-12-6-4-3-5-11(12)20-14(23)19-8-10-22-9-7-13(21-22)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZKWHYLPMISNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-(Dimethylamino)-N-[(6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-enamide](/img/structure/B2576007.png)
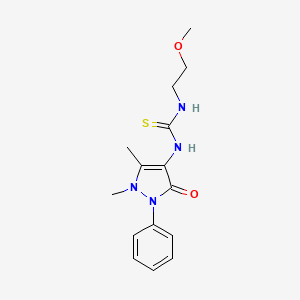

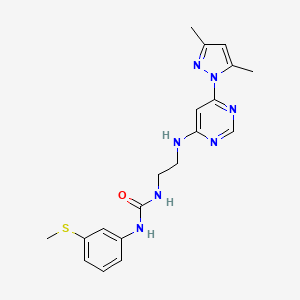
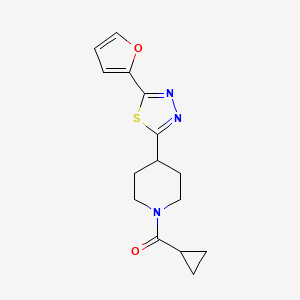

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
